Reduced Acute Toxicity vs. Smaller Cycloalkylamides
Acute intravenous toxicity in mice demonstrates a clear trend of decreasing mortality with increasing cycloalkyl ring size. The cycloheptylamide (C7AL) exhibits markedly lower acute toxicity than the cyclopentyl (C5AL) and cyclohexyl (C6AL) analogs when administered at a uniform dose [1].
| Evidence Dimension | Acute Mortality in Mice (at 5 mg/kg i.v.) |
|---|---|
| Target Compound Data | 0/10 (0% mortality) |
| Comparator Or Baseline | Cyclopentylamide (C5AL): 1/10 (10% mortality); Cyclohexylamide (C6AL): 0/10 (0% mortality); Cyclobutylamide (C4AL): 0/10 (0% mortality); Cyclopropylamide (C3AL): 0/10 (0% mortality); LSD: 5/10 (50% mortality) |
| Quantified Difference | C7AL showed 0% mortality, while LSD (50%) and C5AL (10%) exhibited measurable lethality at the same dose, indicating a distinct safety margin. |
| Conditions | Acute toxicity test in H‑strain mice (16‑20 g) following intravenous administration of a 0.01% solution; mortality observed post‑dose. |
Why This Matters
This quantitative difference in acute toxicity is critical for researchers designing in vivo experiments, as it directly informs dose selection and the expected safety profile of the compound relative to other lysergamides.
- [1] Votava, Z., Podvalová, I., & Semonsky, M. (1958). Studies on the pharmacology of d-lysergic acid cycloalkylamides. Archives Internationales de Pharmacodynamie et de Thérapie, 115, 114. (Table II: Toxicity in mice). View Source
